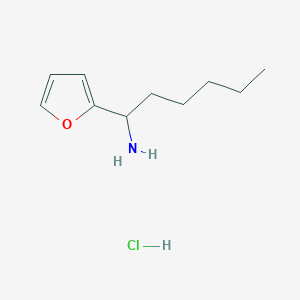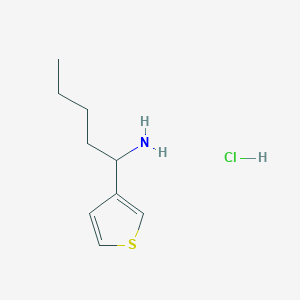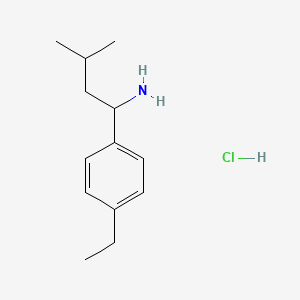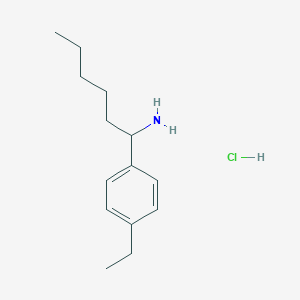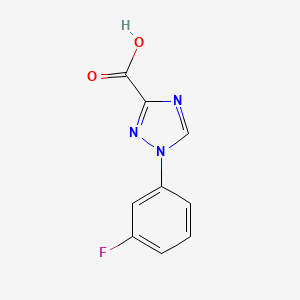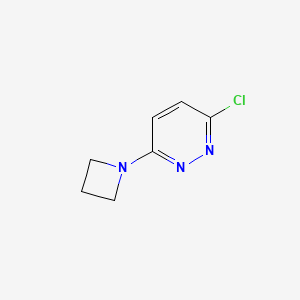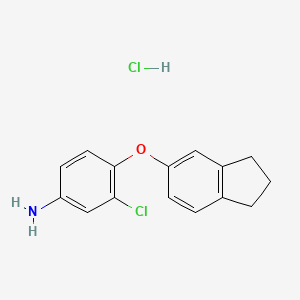
Clorhidrato de 3-Cloro-4-(2,3-dihidro-1H-inden-5-iloxi)anilina
Descripción general
Descripción
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.Physical and Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.Aplicaciones Científicas De Investigación
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica, donde puede servir como reactivo o como bloque de construcción en la síntesis de moléculas más complejas. Su papel en el estudio de las interacciones, modificaciones y expresiones de proteínas es crucial para comprender los procesos biológicos a nivel molecular .
Química Medicinal
En química medicinal, se podrían explorar los derivados de este compuesto por su potencial terapéutico. El grupo indol presente en el compuesto es una característica común en muchos fármacos, y las modificaciones a esta estructura central pueden conducir al descubrimiento de nuevos agentes farmacológicamente activos .
Biotecnología
Las aplicaciones biotecnológicas pueden incluir el uso de este compuesto en el desarrollo de nuevos ensayos bioquímicos o como precursor en la síntesis de biomoléculas. Sus propiedades podrían aprovecharse para crear nuevos bioconjugados o para modificar macromoléculas biológicas .
Farmacología
El potencial del compuesto en farmacología está ligado a sus características estructurales, que pueden interactuar con dianas biológicas. La investigación podría centrarse en su actividad como análogo de moléculas biológicamente activas, contribuyendo al desarrollo de nuevos fármacos con perfiles de eficacia y seguridad mejorados .
Química Orgánica
Como compuesto orgánico, tiene aplicaciones en la química orgánica sintética, sirviendo potencialmente como intermedio en la síntesis de moléculas orgánicas complejas. Sus grupos cloro y anilina lo convierten en un reactivo versátil en diversas reacciones químicas .
Química Analítica
En química analítica, este compuesto podría utilizarse como material estándar o de referencia en la calibración de instrumentos analíticos. También podría desempeñar un papel en el desarrollo de nuevos métodos analíticos para detectar o cuantificar compuestos similares .
Ciencia de Materiales
La estructura única del compuesto podría ser de interés en la ciencia de los materiales, particularmente en el diseño y la síntesis de nuevos materiales con propiedades ópticas o electrónicas específicas. Su incorporación en polímeros o revestimientos podría mejorar el rendimiento de los materiales .
Investigación Terapéutica
La investigación sobre las aplicaciones terapéuticas de este compuesto podría explorar su eficacia en el tratamiento de diversas enfermedades. Dada la amplia gama de actividades que exhiben los derivados del indol, como propiedades antivirales, antiinflamatorias y anticancerígenas, este compuesto podría ser una valiosa adición al arsenal de agentes terapéuticos .
Análisis Bioquímico
Biochemical Properties
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For example, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The binding of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on physiological processes, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity. These effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to plasma proteins can facilitate the transport of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride to target tissues, while interactions with cellular transporters can regulate its uptake and distribution within cells .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The localization of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride can influence its efficacy and specificity in biochemical reactions .
Propiedades
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)
